molecular formula C13H16N2OS B12936953 (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B12936953
M. Wt: 248.35 g/mol
InChI Key: FMVWVPAXPVSWER-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is a chiral compound with a unique structure that includes an isobutyl group, a phenyl group, and a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of isobutylamine with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the desired thioxoimidazolidinone compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding imidazolidinones.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolidinones.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxoimidazolidinone core can interact with enzymes or receptors, modulating their activity. The isobutyl and phenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

    (S)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one: The enantiomer of the compound with similar properties but different stereochemistry.

    5-Isobutyl-3-phenyl-2-oxoimidazolidin-4-one: A structurally similar compound with an oxo group instead of a thioxo group.

    3-Phenyl-2-thioxoimidazolidin-4-one: Lacks the isobutyl group but retains the thioxoimidazolidinone core.

Uniqueness: ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its specific stereochemistry and the presence of both isobutyl and phenyl groups, which contribute to its distinct chemical and biological properties.

This article provides a comprehensive overview of ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

(5R)-5-(2-methylpropyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H16N2OS/c1-9(2)8-11-12(16)15(13(17)14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)/t11-/m1/s1

InChI Key

FMVWVPAXPVSWER-LLVKDONJSA-N

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2

Canonical SMILES

CC(C)CC1C(=O)N(C(=S)N1)C2=CC=CC=C2

Origin of Product

United States

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